molecular formula C13H13N3O5 B2673290 2-[(2H-indazol-3-yl)formamido]pentanedioic acid CAS No. 1231206-19-1

2-[(2H-indazol-3-yl)formamido]pentanedioic acid

Cat. No.: B2673290
CAS No.: 1231206-19-1
M. Wt: 291.263
InChI Key: UGXOBLDZJCZHAI-UHFFFAOYSA-N
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Description

2-[(2H-indazol-3-yl)formamido]pentanedioic acid is a compound of significant interest in pharmacological research, particularly for investigating strategies to mitigate treatment-induced hematological toxicities. This molecule is closely related to Imidazolyl Ethanamide Pentandioic Acid (IEPA), which has been identified as a potential candidate for preventing hematologic toxicity in cancer treatment without compromising therapeutic benefits . Its core research value lies in its ability to induce maturation and differentiation of hematopoietic stem and progenitor cells (HSPCs), thereby reducing chemotherapy and radiotherapy-associated cytopenias such as leukopenia and thrombocytopenia . This makes it a vital tool for studying supportive care in oncology, especially in the contexts of head and neck cancer and glioblastoma treatment regimens. The mechanism of action, while not fully elucidated, appears to be distinct from recombinant growth factors. Research indicates it exerts cytoprotective activity and can prevent cell death, offering a proactive approach to protecting vulnerable CD34+ HSPCs from the damaging effects of radio- and chemotherapy, rather than merely boosting impaired cell lines after the fact . This helps address a major complication in cancer treatment, as such hematological toxicities are often therapy-limiting factors, leading to dose reductions and treatment delays that can negatively impact patient outcomes. Furthermore, critical studies have shown that this activity does not extend a protective effect to tumor cells themselves, which is paramount for its potential research and therapeutic applications . This product is presented for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-indazole-3-carbonylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-10(18)6-5-9(13(20)21)14-12(19)11-7-3-1-2-4-8(7)15-16-11/h1-4,9H,5-6H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOBLDZJCZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2H-indazol-3-yl)formamido]pentanedioic acid typically involves the formation of the indazole ring followed by the introduction of the formamido and pentanedioic acid groups. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-[(2H-indazol-3-yl)formamido]pentanedioic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, reduced indazole derivatives, and substituted indazole compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Folic Acid and Derivatives

Structure: Folic acid ((2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid) shares the pentanedioic acid backbone but features a pteridine ring linked via a para-aminobenzoic acid (PABA) group . Function: Acts as a vitamin (B9) and coenzyme in one-carbon transfer reactions for nucleotide synthesis. Applications: Treatment of folate deficiency, prenatal supplements, and cancer therapy (via antifolate drugs) . Key Difference: The indazole group in the target compound replaces the pteridine-PABA system, likely altering its mechanism of action from metabolic cofactor to targeted inhibitor.

DUPA-Based PSMA-Targeting Compounds

Structure: Glutamate-urea-glutamate (DUPA) derivatives, such as 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid, incorporate a urea bridge between two glutamic acid units . Function: High-affinity binding to prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer and tumor neovasculature . Applications: Diagnostic and therapeutic radioligands for prostate cancer (e.g., PSMA-617) . Key Difference: The target compound lacks the urea linkage critical for PSMA binding but includes an indazole group, which may target alternative pathways (e.g., kinase signaling).

Carglumic Acid

Structure: (2S)-2-(carbamoylamino)pentanedioic acid (N-carbamoyl-L-glutamic acid) features a carbamoyl group on the glutamic acid backbone . Function: Activator of carbamoyl phosphate synthetase 1 (CPS1), a key enzyme in the urea cycle. Applications: Treatment of hyperammonemia in urea cycle disorders .

5-Methyltetrahydrofolate (5-CH3-H4folate)

Structure: (2S)-2-[[4-[(2-Amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid . Function: Primary circulating folate form, critical for DNA methylation and homocysteine remethylation. Applications: Nutritional supplements and treatment of folate deficiency . Key Difference: The indazole group in the target compound contrasts with the reduced pteridine ring of 5-CH3-H4folate, suggesting divergent redox properties and bioavailability.

Data Table: Comparative Analysis of Pentanedioic Acid Derivatives

Compound Core Structure Key Substituent Target/Function Applications References
2-[(2H-Indazol-3-yl)formamido]pentanedioic acid Pentanedioic acid 2H-Indazol-3-yl formamido Hypothesized kinase/receptor Research (potential oncology)
Folic acid Pentanedioic acid + PABA + pteridine Pteridinyl-methylamino-PABA One-carbon metabolism enzymes Vitamin supplements, antifolates
DUPA derivatives Pentanedioic acid + urea bridge Urea-linked dicarboxypropyl PSMA Prostate cancer theranostics
Carglumic acid Pentanedioic acid Carbamoyl CPS1 (urea cycle) Hyperammonemia therapy
5-CH3-H4folate Pentanedioic acid + reduced pteridine Methyl-tetrahydropteridinyl Methyltransferase enzymes Nutritional supplements

Key Research Findings and Contrasts

  • PSMA Targeting: DUPA derivatives exhibit nanomolar affinity for PSMA due to urea-glutamate motifs, whereas the indazole-containing target compound may lack this specificity .
  • Metabolic Roles : Folate derivatives (e.g., 5-CH3-H4folate) are essential in biosynthesis, while the indazole analog’s structure suggests a shift toward signal transduction modulation .
  • Safety Profiles: Carglumic acid is FDA-approved with well-characterized safety data, whereas the target compound’s indazole group may introduce novel toxicity considerations .

Biological Activity

2-[(2H-indazol-3-yl)formamido]pentanedioic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that derivatives of indazole, including this compound, exhibit significant antimicrobial activity. For example, compounds related to indazole have shown effectiveness against various pathogens, including protozoa and bacteria. Research has demonstrated that certain indazole derivatives possess antiprotozoal activity superior to the reference drug metronidazole, particularly against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .

Anticancer Activity

Indazole derivatives have been explored for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, some indazole derivatives are known to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation and survival .

The mechanism of action for this compound involves interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation: It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

  • Antiprotozoal Activity Study : A study evaluated several indazole derivatives against protozoan pathogens. The results indicated that certain compounds were significantly more effective than metronidazole, with some showing up to 12.8 times greater activity against G. intestinalis .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines have shown that specific derivatives can reduce cell viability significantly compared to untreated controls. The most promising candidates were found to induce apoptosis in targeted cancer cells through the modulation of the PI3K/Akt pathway .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntiprotozoal5.0
Indazole Derivative AAnticancer10.0
Indazole Derivative BAntimicrobial15.0

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, where starting materials undergo transformations to yield the final product. The biological evaluation is often conducted using standard assays for antimicrobial and anticancer activities.

Q & A

Q. What safety protocols are critical for handling this compound in vitro?

  • Guidelines :
  • Use PPE (nitrile gloves, lab coat) and fume hoods to prevent inhalation/contact.
  • In case of exposure, follow first-aid protocols : rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

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